![molecular formula C23H24BrN9O2 B11104884 4-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11104884.png)
4-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-BROMO-3-PHENYL-2-PROPENAL 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a brominated propenal group, a phenyl ring, and a triazine moiety substituted with a methylpiperazino and nitroanilino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-BROMO-3-PHENYL-2-PROPENAL 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting with the preparation of the brominated propenal and the triazine derivatives. The brominated propenal can be synthesized through the bromination of cinnamaldehyde under controlled conditions. The triazine derivative is prepared by reacting cyanuric chloride with 4-methylpiperazine and 4-nitroaniline. The final step involves the condensation of the brominated propenal with the triazine derivative in the presence of a suitable catalyst to form the hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-BROMO-3-PHENYL-2-PROPENAL 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-BROMO-3-PHENYL-2-PROPENAL 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with specific molecular targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition or receptor modulation is required.
Industry
In the industrial sector, (Z)-2-BROMO-3-PHENYL-2-PROPENAL 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-BROMO-3-PHENYL-2-PROPENAL 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The triazine moiety can interact with receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-BROMO-3-PHENYL-2-PROPENAL: A simpler analog without the triazine moiety.
1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: Lacks the brominated propenal group.
Uniqueness
(Z)-2-BROMO-3-PHENYL-2-PROPENAL 1-[4-(4-METHYLPIPERAZINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of a brominated propenal group, a phenyl ring, and a triazine moiety with specific substitutions. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H24BrN9O2 |
|---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
2-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-6-(4-methylpiperazin-1-yl)-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H24BrN9O2/c1-31-11-13-32(14-12-31)23-28-21(26-19-7-9-20(10-8-19)33(34)35)27-22(29-23)30-25-16-18(24)15-17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3,(H2,26,27,28,29,30)/b18-15-,25-16+ |
InChI Key |
MBMZTKMVOJTWFP-XJKQNTHASA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C(=C/C3=CC=CC=C3)/Br)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)NN=CC(=CC3=CC=CC=C3)Br)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline](/img/structure/B11104808.png)
![4-ethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B11104811.png)
![3,4-bis[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzoic acid](/img/structure/B11104825.png)
![2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11104829.png)
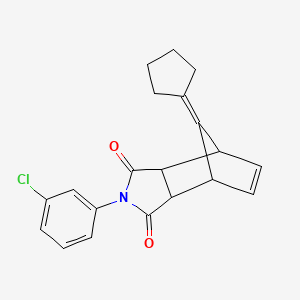
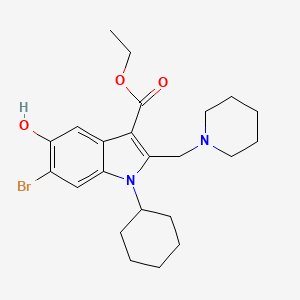
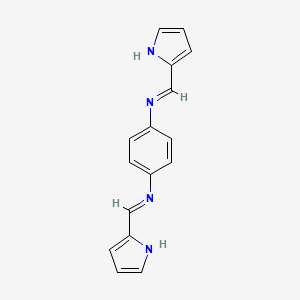
![4-[(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine](/img/structure/B11104867.png)
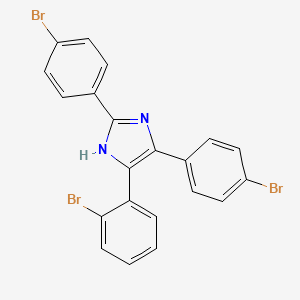
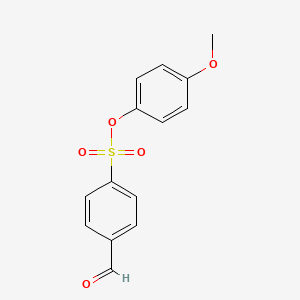
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide](/img/structure/B11104883.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11104887.png)
![N-(2-{2-[(E)-1-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide](/img/structure/B11104890.png)

